Cas no 477888-80-5 ((E)-3-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-N-(2-THIENYLMETHYL)-2-PROPENAMIDE)
(E)-3-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-N-(2-THIENYLMETHYL)-2-PROPENAMIDE Chemical and Physical Properties
Names and Identifiers
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- (E)-3-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-N-(2-THIENYLMETHYL)-2-PROPENAMIDE
- (2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-N-[(thiophen-2-yl)methyl]prop-2-enamide
- 2-Propenamide, 3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-thienylmethyl)-
- (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide
- (E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide
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- Inchi: 1S/C21H17Cl2NO2S/c22-17-7-6-16(20(23)12-17)14-26-18-8-3-15(4-9-18)5-10-21(25)24-13-19-2-1-11-27-19/h1-12H,13-14H2,(H,24,25)/b10-5+
- InChI Key: GBJZKGWNEQASJW-BJMVGYQFSA-N
- SMILES: ClC1C=C(C=CC=1COC1C=CC(/C=C/C(NCC2=CC=CS2)=O)=CC=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 497
- XLogP3: 5.6
- Topological Polar Surface Area: 66.6
(E)-3-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-N-(2-THIENYLMETHYL)-2-PROPENAMIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A903923-1g |
(2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-N-[(thiophen-2-yl)methyl]prop-2-enamide |
477888-80-5 | 90% | 1g |
$350.0 | 2025-04-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00883290-1g |
(2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-N-[(thiophen-2-yl)methyl]prop-2-enamide |
477888-80-5 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
| Key Organics Ltd | 2R-0094-1MG |
(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide |
477888-80-5 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 2R-0094-5MG |
(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide |
477888-80-5 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 2R-0094-10MG |
(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide |
477888-80-5 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 2R-0094-50MG |
(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide |
477888-80-5 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | 2R-0094-100MG |
(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide |
477888-80-5 | >90% | 100mg |
£110.00 | 2025-02-09 |
(E)-3-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-N-(2-THIENYLMETHYL)-2-PROPENAMIDE Suppliers
(E)-3-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-N-(2-THIENYLMETHYL)-2-PROPENAMIDE Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on (E)-3-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-N-(2-THIENYLMETHYL)-2-PROPENAMIDE
Recent Advances in the Study of (E)-3-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-N-(2-THIENYLMETHYL)-2-PROPENAMIDE (CAS: 477888-80-5)
The compound (E)-3-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-N-(2-THIENYLMETHYL)-2-PROPENAMIDE (CAS: 477888-80-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in the context of inflammatory and oncological diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.
One of the key areas of interest is the compound's interaction with specific molecular targets, such as kinases and receptors involved in signal transduction pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (E)-3-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-N-(2-THIENYLMETHYL)-2-PROPENAMIDE exhibits potent inhibitory activity against a subset of protein kinases implicated in cancer progression. The study utilized X-ray crystallography to reveal the binding mode of the compound within the ATP-binding pocket of these kinases, providing valuable insights for structure-based drug design.
In addition to its kinase inhibitory properties, recent research has explored the anti-inflammatory potential of this compound. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that (E)-3-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-N-(2-THIENYLMETHYL)-2-PROPENAMIDE significantly reduces the production of pro-inflammatory cytokines in macrophage cell lines. The study attributed this effect to the modulation of NF-κB signaling, suggesting a potential application in the treatment of chronic inflammatory conditions.
Pharmacokinetic studies have also been conducted to evaluate the drug-likeness of this compound. A recent investigation published in European Journal of Pharmaceutical Sciences (2024) assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of (E)-3-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-N-(2-THIENYLMETHYL)-2-PROPENAMIDE in rodent models. The results indicated favorable oral bioavailability and tissue penetration, with moderate metabolic stability. These findings support further development of the compound as a potential therapeutic agent.
Despite these promising results, challenges remain in optimizing the selectivity and minimizing off-target effects of (E)-3-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-N-(2-THIENYLMETHYL)-2-PROPENAMIDE. Current research efforts are directed toward structural modifications to enhance its pharmacological profile. Collaborative projects between academic institutions and pharmaceutical companies are underway to advance this compound through the drug development pipeline.
In conclusion, (E)-3-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-N-(2-THIENYLMETHYL)-2-PROPENAMIDE (CAS: 477888-80-5) represents a promising candidate for further investigation in both oncology and inflammation research. Its dual activity against kinase targets and inflammatory pathways positions it as a versatile scaffold for the development of novel therapeutics. Future studies will be crucial in translating these preclinical findings into clinical applications.
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